4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole
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Overview
Description
4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with an azetidin-3-yloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole typically involves the reaction of azetidine derivatives with triazole precursors under specific conditions. One common method involves the nucleophilic substitution of an azetidine derivative with a triazole compound in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidin-3-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced functional groups.
Scientific Research Applications
4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole
- 4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,4-triazole
Uniqueness
4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole is unique due to its specific substitution pattern and the presence of both azetidine and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)-1-methyltriazole |
InChI |
InChI=1S/C7H12N4O/c1-11-4-6(9-10-11)5-12-7-2-8-3-7/h4,7-8H,2-3,5H2,1H3 |
InChI Key |
CBDQXYJQTPDDIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)COC2CNC2 |
Origin of Product |
United States |
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